

4,5,6-Trichloropyrimidine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4,5,6-Trichloropyrimidine

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An In-depth Technical Guide to 4,5,6-Trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **4,5,6-trichloropyrimidine**, a key heterocyclic building block in organic synthesis. It covers its chemical identity, physical properties, detailed experimental protocols for its synthesis, and its fundamental chemical reactivity.

Chemical Identity and Structure

4,5,6-Trichloropyrimidine is a halogenated derivative of pyrimidine. The pyrimidine ring is a foundational structure in various biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1][2] The presence of three electron-withdrawing chlorine atoms makes the pyrimidine ring in this compound highly electron-deficient and susceptible to nucleophilic substitution, rendering it a versatile intermediate for the synthesis of more complex molecules.[3]

IUPAC Name: **4,5,6-Trichloropyrimidine**

Chemical Structure:

Physicochemical Properties

The key quantitative data for **4,5,6-trichloropyrimidine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1780-27-4	[4] [5]
Molecular Formula	C ₄ HCl ₃ N ₂	[5]
Molecular Weight	183.42 g/mol	[5]
Appearance	White to brown powder or crystals	
Purity	≥98% (by GC)	[5]
Melting Point	51.0 - 55.0 °C	
Storage	Store under an inert atmosphere (Argon)	[5]

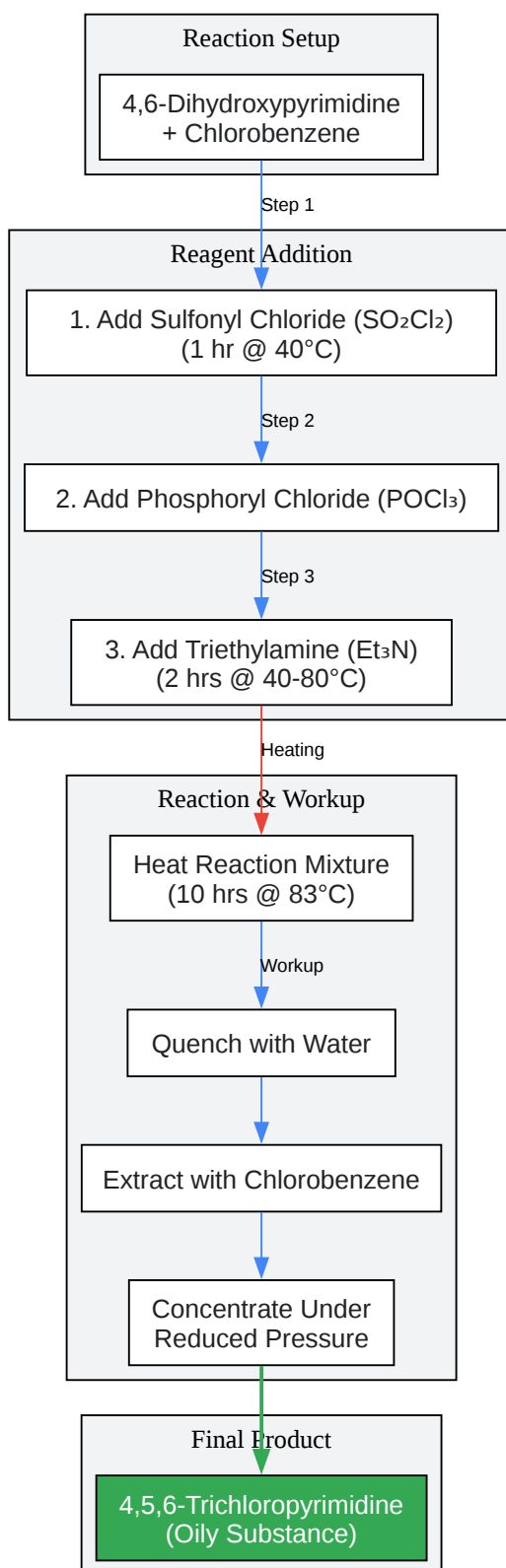
Synthesis and Experimental Protocols

The synthesis of **4,5,6-trichloropyrimidine** can be achieved from various starting materials. A common and effective method involves the chlorination of 4,6-dihydroxypyrimidine.

General Synthesis from 4,6-Dihydroxypyrimidine

A general procedure for synthesizing **4,5,6-trichloropyrimidine** from 4,6-dihydroxypyrimidine involves a multi-step process utilizing sulfonyl chloride and phosphoryl chloride.[\[4\]](#)

Experimental Workflow Diagram:



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Caption: Synthesis workflow for **4,5,6-trichloropyrimidine**.

Detailed Methodology:[4]

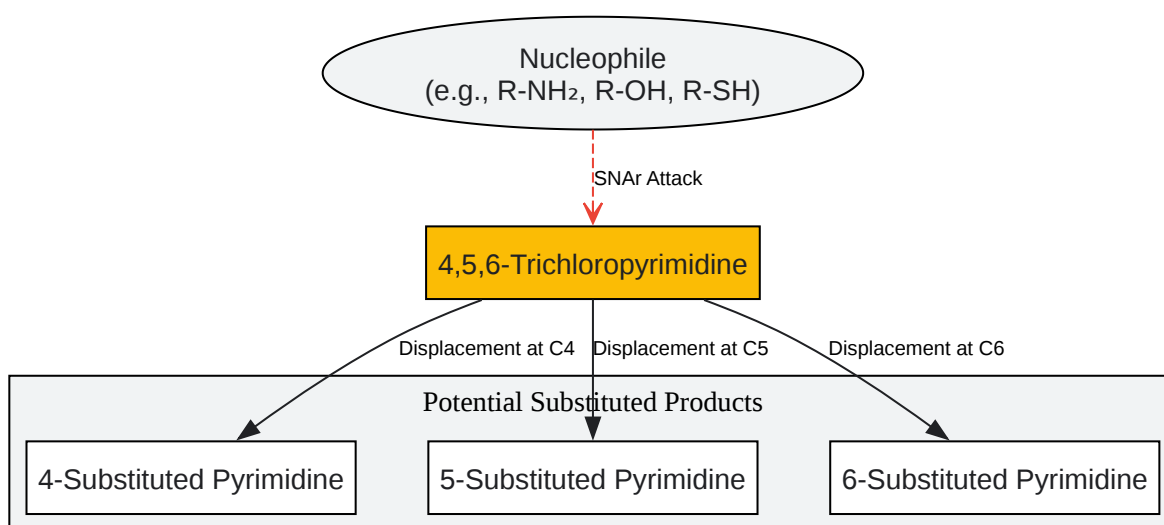
- Initial Setup: In a 1000 mL four-neck flask, add 89.7 g of 4,6-dihydroxypyrimidine and 179.3 g of chlorobenzene. Heat the resulting mixture to 40 °C.
- Addition of Sulfonyl Chloride: Slowly add 129.6 g of sulfonyl chloride dropwise over a period of 1 hour while maintaining the temperature at 40 °C. After the addition is complete, continue stirring the reaction mixture at 40 °C for 6 hours.
- Addition of Phosphoryl Chloride: To the same reaction mixture, add 269.9 g of phosphoryl chloride at 40 °C.
- Addition of Triethylamine: Slowly add 178.1 g of triethylamine dropwise over 2 hours, allowing the temperature to range between 40 and 80 °C.
- Reaction Completion: After the final addition, heat the mixture to 83 °C and maintain this temperature for 10 hours. Once the reaction is complete, allow the mixture to cool to room temperature.
- Workup and Extraction: In a separate flask, heat 269.0 g of water to 40 °C. Slowly add the reaction mixture to the hot water over 30 minutes, ensuring the internal temperature stays between 30 and 50 °C. Separate the organic and aqueous layers. Extract the aqueous layer with 44.8 g of chlorobenzene.
- Purification: Combine the organic layers and wash them with 44.8 g of water. Concentrate the final organic solution under reduced pressure to yield a black oil containing the **4,5,6-trichloropyrimidine** product. Further analysis by HPLC can determine the precise yield and purity.[4]

Chemical Reactivity and Applications

The reactivity of **4,5,6-trichloropyrimidine** is dominated by nucleophilic aromatic substitution (S_NAr). The electron-deficient nature of the pyrimidine ring, enhanced by the three chloro-substituents, makes the carbon atoms at positions 4, 5, and 6 highly electrophilic and thus susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and thiols.[3]

While the specific reactivity of the 4, 5, and 6 positions on this isomer requires empirical determination, studies on the related 2,4,6-trichloropyrimidine show that the C4 and C6 positions are generally more reactive than the C2 position.[3][6] This regioselectivity is attributed to the formation of a more stable Meisenheimer intermediate during substitution at the C4/C6 positions.[6] This principle suggests that the chlorine atoms on **4,5,6-trichloropyrimidine** can be selectively displaced under controlled conditions, allowing for the stepwise introduction of different functional groups. This property makes it an invaluable scaffold in medicinal chemistry and drug development for creating diverse libraries of substituted pyrimidines.

Conceptual Reactivity Diagram:



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Caption: Nucleophilic substitution on the **4,5,6-trichloropyrimidine** core.

This inherent reactivity allows researchers and drug development professionals to utilize **4,5,6-trichloropyrimidine** as a starting point for synthesizing potent and selective inhibitors, such as those targeting kinases or other enzymes where a substituted pyrimidine core is a known pharmacophore.[7]

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